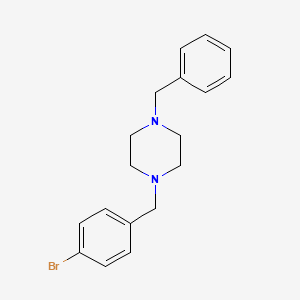
1-benzyl-4-(4-bromobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(4-bromobenzyl)piperazine, commonly known as BBP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. BBP is a small molecule that has been shown to have a range of biological effects, including antitumor, antiviral, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of BBP is not fully understood, but it is thought to involve the inhibition of various signaling pathways within cells. BBP has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell growth and proliferation. BBP has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
BBP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BBP can induce apoptosis (programmed cell death) in cancer cells, which is thought to be one of the mechanisms of its antitumor activity. BBP has also been shown to inhibit the replication of the hepatitis C virus and HIV in vitro. In addition, BBP has been shown to inhibit the production of inflammatory cytokines in vitro, which is thought to be one of the mechanisms of its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBP has several advantages for lab experiments, including its small size, which allows it to easily penetrate cell membranes, and its relatively low toxicity. However, BBP also has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
For research on BBP include the identification of its molecular targets and the development of more potent and selective analogs. In addition, further studies are needed to determine the optimal dosing and administration of BBP for its therapeutic applications. Finally, research is needed to determine the potential side effects of BBP and to develop strategies to mitigate these effects.
Métodos De Síntesis
BBP can be synthesized through a variety of methods, including the reaction of 1-benzylpiperazine with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. Other methods include the reaction of 1-benzylpiperazine with 4-bromobenzaldehyde in the presence of a reducing agent such as sodium borohydride. These methods have been optimized to produce high yields of BBP with high purity.
Aplicaciones Científicas De Investigación
BBP has been studied extensively for its potential therapeutic applications. Research has shown that BBP has antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. BBP has also been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, BBP has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-benzyl-4-[(4-bromophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUEFWUOICZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
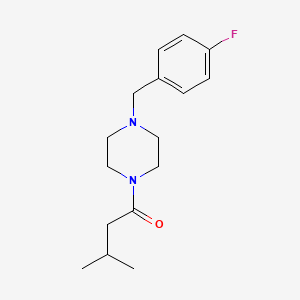
![5-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5666940.png)
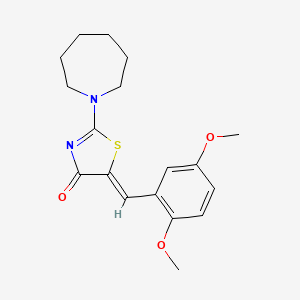
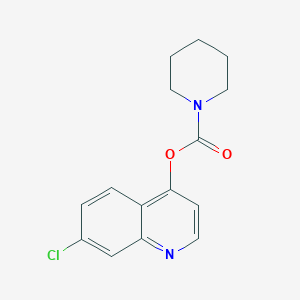
![5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,3-benzotriazole](/img/structure/B5666958.png)
![2-ethyl-8-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5666962.png)
![[(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetic acid](/img/structure/B5666969.png)
![1,3-benzodioxol-5-yl{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5666998.png)
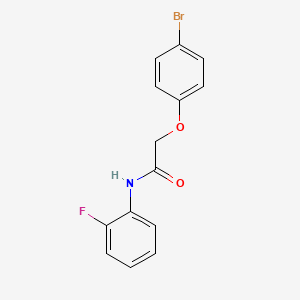
![2-(3,5-difluorobenzyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667010.png)
![(3R*,4S*)-1-{[(4-fluorobenzyl)(methyl)amino]acetyl}-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5667027.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5667034.png)
![N-(2-chlorobenzyl)-3-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5667037.png)
![N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5667042.png)
